An In-Depth Technical Guide to the Chemical Properties and Structure of 3-Methylquinolin-5-ol
An In-Depth Technical Guide to the Chemical Properties and Structure of 3-Methylquinolin-5-ol
Executive Summary: This document provides a comprehensive technical overview of 3-Methylquinolin-5-ol, a heterocyclic aromatic compound of significant interest to medicinal chemists and drug development professionals. The quinoline scaffold is a privileged structure in pharmacology, known for a wide array of biological activities. This guide elucidates the molecular structure, physicochemical properties, and spectroscopic signature of the 3-methyl, 5-hydroxy substituted variant. Furthermore, it proposes a viable synthetic pathway, discusses the compound's chemical reactivity, and explores its potential applications based on the established bioactivities of its core components. This paper is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize 3-Methylquinolin-5-ol as a building block in novel therapeutic agents and functional materials.
Introduction to the Quinoline Scaffold
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are found in numerous natural products and have been instrumental in the development of a multitude of synthetic drugs. The inherent biological activity of the quinoline nucleus, coupled with its capacity for extensive functionalization, makes it a highly attractive scaffold for drug discovery. Compounds incorporating this moiety exhibit a broad spectrum of pharmacological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. 3-Methylquinolin-5-ol represents a specific example of this versatile class, featuring a methyl group that can influence metabolic stability and steric interactions, and a hydroxyl group that can act as a crucial hydrogen bond donor/acceptor and impart antioxidant properties.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and inherent properties is fundamental to predicting its behavior in chemical and biological systems.
Structural Elucidation
3-Methylquinolin-5-ol is an aromatic heterocyclic compound. The systematic numbering of the quinoline ring begins at the nitrogen atom and proceeds through the heterocyclic ring first. The structure is characterized by a methyl group at position 3 and a hydroxyl (phenol) group at position 5.
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Caption: Chemical structure and IUPAC numbering of 3-Methylquinolin-5-ol.
Core Physicochemical Data
The key physicochemical properties of 3-Methylquinolin-5-ol are summarized below. It is important to note that while some properties can be accurately predicted computationally, experimental values for melting point, boiling point, and solubility are not widely reported in the literature and require empirical determination.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | PubChem |
| Monoisotopic Mass | 159.06842 Da | [1] |
| IUPAC Name | 3-methylquinolin-5-ol | [1] |
| SMILES | CC1=CC2=C(C=CC=C2O)N=C1 | [1] |
| InChI Key | ITKZLNVBOAPPOI-UHFFFAOYSA-N | [1] |
| CAS Number | Not explicitly assigned in major databases. | - |
| Predicted XlogP | 2.6 | [1] |
| Physical State | Expected to be a crystalline solid. | Analog Comparison[2] |
The predicted XlogP value of 2.6 suggests that 3-Methylquinolin-5-ol has moderate lipophilicity, a crucial parameter for drug candidates as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Spectroscopic Characterization
Confirming the identity and purity of a synthesized compound is paramount. Spectroscopic methods provide a detailed fingerprint of the molecular structure. While experimental spectra for 3-Methylquinolin-5-ol are not publicly available, its expected characteristics can be reliably predicted based on established principles.
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Caption: Standard workflow for the spectroscopic validation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The protons on the pyridine ring (H2, H4) will be the most downfield due to the deshielding effect of the nitrogen atom. The protons on the benzene ring (H6, H7, H8) will appear in the typical aromatic region, with their splitting patterns revealing their connectivity. The methyl group will appear as a singlet in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The carbons of the pyridine ring (C2, C4) will be downfield. The carbon bearing the hydroxyl group (C5) will also be significantly shifted.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| CH₃ | ~2.4 | ~18 | Standard methyl on an aromatic ring. |
| H2 | ~8.7 | ~150 | Adjacent to N, strongly deshielded. |
| H4 | ~8.0 | ~135 | Deshielded by N and aromatic currents. |
| H6 | ~7.2 | ~118 | Ortho to -OH group. |
| H7 | ~7.5 | ~129 | Meta to -OH group. |
| H8 | ~7.3 | ~115 | Para to -OH group. |
| OH | ~5-9 (broad) | - | Variable, concentration-dependent, exchanges with D₂O. |
| C3 | - | ~130 | Substituted with methyl group. |
| C5 | - | ~155 | Attached to electronegative oxygen. |
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
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Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the methyl group.
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C=N and C=C Stretches: A series of sharp peaks in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system.
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C-O Stretch: A strong signal around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula.
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Molecular Ion (M⁺): A strong peak is expected at an m/z corresponding to the monoisotopic mass of the molecule (~159.07).
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Fragmentation: Common fragmentation pathways for quinolines may include the loss of small neutral molecules like HCN. The presence of the phenol group may also lead to the loss of a carbon monoxide (CO) radical.
Synthesis and Reactivity
While several methods exist for quinoline synthesis, the Doebner-von Miller reaction provides a classic and direct route to substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4][5]
Proposed Synthetic Strategy: Doebner-von Miller Reaction
A plausible and efficient synthesis of 3-Methylquinolin-5-ol involves the acid-catalyzed reaction of 3-aminophenol with crotonaldehyde . Crotonaldehyde serves as the precursor for the C2, C3, and C4 atoms of the quinoline ring, including the methyl group at C3.
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Caption: Proposed synthesis of 3-Methylquinolin-5-ol via the Doebner-von Miller reaction.
Causality of Experimental Choices:
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3-Aminophenol: This starting material is chosen because the amino group directs the cyclization, and the hydroxyl group is already in the desired position (C5) of the final product.
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Crotonaldehyde: This α,β-unsaturated aldehyde provides the three-carbon chain required to form the pyridine ring. The methyl group inherent in its structure becomes the C3-methyl substituent.
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Acid Catalyst (HCl or H₂SO₄): The acid protonates the carbonyl of the aldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and dehydration steps.[4]
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Oxidizing Agent: The reaction mechanism involves the formation of a dihydroquinoline intermediate, which must be oxidized to the aromatic quinoline. This can be achieved by an external oxidant (like nitrobenzene or arsenic acid) or sometimes by another molecule of the Schiff base intermediate acting as a hydride acceptor.[5]
Hypothetical Experimental Protocol
This protocol is a self-validating system; successful synthesis should yield a product whose spectroscopic data matches the predictions in Section 3.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-aminophenol (1.0 eq) and concentrated hydrochloric acid (3.0 eq). Cool the mixture in an ice bath.
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Reagent Addition: Slowly add crotonaldehyde (2.5 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
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Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is ~7-8.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Methylquinolin-5-ol.
Chemical Reactivity
The reactivity of 3-Methylquinolin-5-ol is governed by its constituent parts: the electron-deficient pyridine ring, the electron-rich phenol ring, and the hydroxyl group.
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Pyridine Ring: Generally resistant to electrophilic substitution but susceptible to nucleophilic attack, especially if activated.
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Phenol Ring: The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions (C6 and C8).
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Hydroxyl Group: Can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is a common strategy in drug development to modify solubility and bioavailability.
Potential Applications in Drug Discovery
The unique combination of a proven quinoline scaffold and a reactive phenol group makes 3-Methylquinolin-5-ol a promising starting point for developing new therapeutic agents.
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Caption: Relationship between the structural features of 3-Methylquinolin-5-ol and its potential therapeutic applications.
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Anticancer and Antibacterial Agents: The quinoline core is present in many anticancer and antibacterial drugs.[6] The 5-hydroxy group can be a key interaction point with biological targets, and its derivatives have been explored for these activities.[7]
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Enzyme Inhibition: The hydroxyl group can form critical hydrogen bonds within the active sites of enzymes. For example, 5-hydroxyquinoline derivatives have been investigated as inhibitors for various enzymes involved in disease pathways.[8]
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Metal Chelators: Similar to the well-known 8-hydroxyquinoline, the 5-hydroxy isomer possesses the potential to act as a bidentate ligand, chelating metal ions that are essential for the function of certain enzymes, such as metalloproteinases. This property can be exploited to design targeted inhibitors.[2][9]
Conclusion
3-Methylquinolin-5-ol is a structurally intriguing heterocyclic compound with significant untapped potential. This guide has detailed its core chemical and physical properties, outlined a robust synthetic approach, and provided a framework for its spectroscopic characterization. The combination of the biologically active quinoline nucleus with a strategically placed hydroxyl group makes it a highly valuable building block for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and beyond. Further empirical investigation into its synthesis, reactivity, and biological activity is warranted and encouraged.
References
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PrepChem. (n.d.). Synthesis of 3-methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline. Retrieved from PrepChem.com. [Link]
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ResearchGate. (2025). Synthesis of 5-Hydroxyquinolines | Request PDF. Retrieved from ResearchGate. [Link]
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ElectronicsAndBooks. (n.d.). Synthesis of 5-hydroxyquinolines. Retrieved from electronicsandbooks.com. [Link]
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The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from The Royal Society of Chemistry. [Link]
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Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (n.d.). Semantic Scholar. Retrieved from semanticscholar.org. [Link]
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LookChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved from LookChem. [Link]
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MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from MDPI. [Link]
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PMC. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from PubMed Central. [Link]
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PubChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved from PubChem. [Link]
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PubChemLite. (n.d.). 3-methylquinolin-5-ol (C10H9NO). Retrieved from PubChemLite. [Link]
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ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from ResearchGate. [Link]
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ACS Publications. (2000). Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers. Retrieved from ACS Publications. [Link]
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ResearchGate. (2020). Examples of some 5-substituted 8-hydroxyquinoline derivatives. Retrieved from ResearchGate. [Link]
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Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from ias.ac.in. [Link]
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